molecular formula C18H13N3 B187917 [(9-Ethyl-9h-carbazol-3-yl)methylene]malononitrile CAS No. 54117-40-7

[(9-Ethyl-9h-carbazol-3-yl)methylene]malononitrile

Cat. No.: B187917
CAS No.: 54117-40-7
M. Wt: 271.3 g/mol
InChI Key: GPDAEYPCJRBSRB-UHFFFAOYSA-N
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Description

[(9-Ethyl-9h-carbazol-3-yl)methylene]malononitrile is an organic compound with the molecular formula C18H13N3. It is a derivative of carbazole, a tricyclic aromatic heterocycle, and is known for its applications in various fields, including chemistry, biology, and materials science. This compound is characterized by its unique structure, which includes a carbazole moiety linked to a malononitrile group through a methylene bridge.

Scientific Research Applications

[(9-Ethyl-9h-carbazol-3-yl)methylene]malononitrile has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound has been studied for its potential biological activities, including anticancer and antimicrobial properties.

    Materials Science: this compound is used in the development of organic semiconductors and light-emitting diodes (LEDs).

Preparation Methods

The synthesis of [(9-Ethyl-9h-carbazol-3-yl)methylene]malononitrile typically involves the condensation of 9-ethylcarbazole-3-carbaldehyde with malononitrile. This reaction is usually carried out in the presence of a base, such as piperidine, under reflux conditions. The reaction proceeds via a Knoevenagel condensation mechanism, resulting in the formation of the desired product .

Industrial production methods for this compound are not extensively documented, but the laboratory synthesis provides a reliable route that can be scaled up for larger production. The reaction conditions are relatively mild, and the product can be purified by recrystallization from suitable solvents.

Chemical Reactions Analysis

[(9-Ethyl-9h-carbazol-3-yl)methylene]malononitrile undergoes various chemical reactions, including:

    Nucleophilic Addition: The compound can react with nucleophiles, such as cyanide ions, to form addition products.

    Oxidation and Reduction: The carbazole moiety can undergo oxidation and reduction reactions, leading to the formation of various derivatives.

    Substitution Reactions: The aromatic carbazole ring can participate in electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.

Comparison with Similar Compounds

[(9-Ethyl-9h-carbazol-3-yl)methylene]malononitrile can be compared with other carbazole derivatives, such as:

The uniqueness of this compound lies in its combination of the carbazole and malononitrile moieties, which confer distinct photophysical and biological properties.

Properties

IUPAC Name

2-[(9-ethylcarbazol-3-yl)methylidene]propanedinitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13N3/c1-2-21-17-6-4-3-5-15(17)16-10-13(7-8-18(16)21)9-14(11-19)12-20/h3-10H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPDAEYPCJRBSRB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=C(C=C2)C=C(C#N)C#N)C3=CC=CC=C31
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70302725
Record name [(9-ethyl-9h-carbazol-3-yl)methylene]malononitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70302725
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54117-40-7
Record name NSC153128
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=153128
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name [(9-ethyl-9h-carbazol-3-yl)methylene]malononitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70302725
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

About 11.1 grams (0.05 moles) N-ethyl carbazole-3-carboxaldehyde, about 3.1 grams (0.05 moles) malononitrile, about 1 milliliter glacial acetic acid, about 0.35 grams ammonium acetate and about 40 milliliters benzene are heated to boiling under reflux conditions for about 30 minutes. The liquid portion of this mixture is separated from the brown colored solution by rotary evaporation, the solid residues twice recrystallized with glacial acetic acid washed with ethanol and dried in a vacuum oven. Yield: 7.0 grams of bright yellow needle like crystals m.p. 164°-165° C.
Quantity
11.1 g
Type
reactant
Reaction Step One
Quantity
3.1 g
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
0.35 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One

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